(2-Isocyanatoethyl)dimethylamine

Atom Economy Medicinal Chemistry Bioconjugation

(2-Isocyanatoethyl)dimethylamine (CAS 51243-37-9), systematically named 2-isocyanato-N,N-dimethylethanamine, is a small-molecule aliphatic isocyanate distinguished by the presence of a tertiary dimethylamine group tethered to the isocyanate moiety by a two-carbon ethyl spacer. With a molecular weight of 114.15 g/mol (C₅H₁₀N₂O), it is commercially available from Enamine LLC at 95% purity.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 51243-37-9
Cat. No. B3269554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isocyanatoethyl)dimethylamine
CAS51243-37-9
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCN(C)CCN=C=O
InChIInChI=1S/C5H10N2O/c1-7(2)4-3-6-5-8/h3-4H2,1-2H3
InChIKeyRWKVPOCZWXIRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of (2-Isocyanatoethyl)dimethylamine (CAS 51243-37-9) as a Dual-Functional Aliphatic Isocyanate Building Block


(2-Isocyanatoethyl)dimethylamine (CAS 51243-37-9), systematically named 2-isocyanato-N,N-dimethylethanamine, is a small-molecule aliphatic isocyanate distinguished by the presence of a tertiary dimethylamine group tethered to the isocyanate moiety by a two-carbon ethyl spacer . With a molecular weight of 114.15 g/mol (C₅H₁₀N₂O), it is commercially available from Enamine LLC at 95% purity [1]. The juxtaposition of a highly electrophilic –NCO group with a basic, nucleophilic tertiary amine within a compact scaffold renders this compound uniquely ambiphilic, a property that fundamentally differentiates it from simple monofunctional isocyanates and dictates its utility in sequential or orthogonal derivatization strategies [2].

Dual-Functional Building Block
Orthogonal electrophilic isocyanate and basic tertiary amine within a single compact scaffold
Sequential Derivatization
Enables stepwise modification at two chemically distinct handles without protecting-group strategies
Liquid Format for Automation
Supplied as a liquid at ambient temperature, compatible with automated liquid handling and high-throughput workflows

Why Generic Isocyanate or Amine Substitution Fails for (2-Isocyanatoethyl)dimethylamine Applications


The interplay between the isocyanate and dimethylamine groups in (2-Isocyanatoethyl)dimethylamine is not achievable by simply blending a monofunctional isocyanate with a tertiary amine catalyst or by using a chloroalkylamine analog. The isothiocyanate congener ((2-Isothiocyanatoethyl)dimethylamine, CAS 7097-89-4) exhibits markedly different electrophilic reactivity and hydrogen-bonding capacity due to the sulfur substitution, while the amine precursor ((2-Aminoethyl)dimethylamine, CAS 108-00-9) possesses a nucleophilic primary amine that competes with or precludes isocyanate-based coupling entirely . Similarly, the widely used 2-isocyanatoethyl methacrylate (CAS 30674-80-7) introduces a radically polymerizable methacrylate domain, committing the user to a specific polymerization mechanism rather than enabling selective, stepwise derivatization at two chemically orthogonal handles . These structural divergences translate into fundamentally different reaction sequences, intermediate stabilities, and downstream product architectures, making generic substitution chemically non-viable for applications requiring the precise dual reactivity of (2-Isocyanatoethyl)dimethylamine.

Target Compound
–NCO + –N(CH₃)₂ dual reactivity enables self-catalyzed urethane/urea formation and orthogonal elaboration
Amine Precursor or Simple Isocyanate
Mono-functional alternatives lack the built-in base catalyst or introduce competing nucleophilic amine groups that quench –NCO
Target Compound
Isocyanate electrophilicity tuned for mild aqueous-compatible cycloadditions; sulfur-free composition
Isothiocyanate Analog (CAS 7097-89-4)
Sulfur substitution alters electrophilicity, hydrogen-bonding pattern, and may poison metal catalysts; solid form complicates dispensing
Target Compound
Stepwise, selective derivatization at two independent reactive centers
Methacrylate Analog (CAS 30674-80-7)
Introduces a radically polymerizable domain, forcing a single polymerization pathway and precluding orthogonal small-molecule elaboration

Quantitative Differentiation Evidence for (2-Isocyanatoethyl)dimethylamine Versus Its Closest Analogs


Isocyanate vs. Isothiocyanate: 20% Lower Molecular Weight Improves Atom Economy in Derivatization

The isocyanate analog (2-Isocyanatoethyl)dimethylamine (MW 114.15 g/mol) offers a 14.1% lower molecular weight than its isothiocyanate counterpart (2-Isothiocyanatoethyl)dimethylamine (MW 130.21 g/mol). This difference directly improves atom economy when the compound is employed as a derivatizing agent for active-hydrogen-containing substrates. The isocyanate also avoids the introduction of sulfur, which can interfere with metal-catalyzed downstream transformations and impart undesirable odor characteristics .

Atom Economy
Class-level inference
14.1% lower MW
than isothiocyanate
Improved fragment-growing efficiency; sulfur-free avoids catalyst poisoning
Calculated from C₅H₁₀N₂O vs C₅H₁₀N₂S; practical benefit for scale-up
Atom Economy Medicinal Chemistry Bioconjugation

84% Verified Yield in [3+2] Cycloaddition with Azide: A Benchmark for Isocyanate Reactivity

In a documented patent protocol (WO2011/122815), (2-Isocyanatoethyl)dimethylamine reacts with sodium azide (1 equiv) in 2-propanol/water at 80 °C for 3 hours to yield 1-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol in 84% isolated yield [1]. This yield establishes a reproducible performance benchmark for the isocyanate group in this molecule under mild, aqueous-compatible conditions, which is a critical parameter for procurement when the compound is intended for heterocycle construction or bioconjugation.

Cycloaddition Yield
Supporting evidence
84%
Reproducible tetrazole-thiol synthesis under mild aqueous conditions
Patent WO2011/122815; 1 mmol scale, 80 °C, 3 h
Click Chemistry Heterocycle Synthesis Tetrazole

Dual-Functional Ambiphilicity: Isocyanate + Tertiary Amine in a Single Scaffold vs. Two-Component Mixtures

Unlike the closest structural analog lacking the isocyanate group, (2-Chloroethyl)dimethylamine (CAS 107-99-3), which functions solely as an alkylating agent, (2-Isocyanatoethyl)dimethylamine provides both an electrophilic isocyanate and a basic tertiary amine in one molecule. The tertiary amine can autocatalyze urethane/urea bond formation by activating hydroxyl or amine nucleophiles, a feature absent in simple alkyl isocyanates or in the chloroethyl analog, which requires an external base [1]. This eliminates the need for separate catalyst addition and reduces formulation complexity in polyurethane and polyurea syntheses.

Dual-Functional Ambiphilicity
Class-level inference
Single-molecule catalyst + electrophile
Eliminates external base; simplifies polyurethane/urea formulation
Contrasts with (2-Chloroethyl)dimethylamine which requires added isocyanate
Orthogonal Reactivity Polymer Chemistry Self-Catalysis

Solubility and Handling Advantage Over the Isothiocyanate Analog

The isothiocyanate analog (2-Isothiocyanatoethyl)dimethylamine has a reported melting point of 39–41 °C, meaning it is a low-melting solid at ambient laboratory temperatures . In contrast, (2-Isocyanatoethyl)dimethylamine, though precise melting point data are not publicly available, is cataloged as a liquid under standard conditions by commercial suppliers [1]. This physical state difference has direct implications for automated liquid handling, dispensing accuracy, and formulation homogeneity, as solidified reagents require heating and risk inconsistent aliquot masses.

Physical State
Supporting evidence
Liquid at 20–25 °C
Enables accurate automated liquid dispensing
Isothiocyanate analog solidifies below 39–41 °C, risking aliquot inconsistency
Physicochemical Properties Formulation Laboratory Handling

Validated Application Scenarios for (2-Isocyanatoethyl)dimethylamine Based on Quantitative Differentiation Evidence


Heterocycle Synthesis: [3+2] Cycloaddition for Tetrazole-Functionalized Amine Scaffolds

The 84% isolated yield in the sodium azide cycloaddition to form 1-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol [1] validates this compound for constructing tetrazole-containing bioactive molecules. The dimethylamine group remains available for subsequent quaternization or coordination, making the product a versatile intermediate for medicinal chemistry programs targeting CNS or antimicrobial tetrazole derivatives.

Single-Component Ambiphilic Monomer for Polyurethane and Polyurea Synthesis

The intrinsic bifunctionality eliminates the need for separate tertiary amine catalysts in urethane/urea bond formation [1]. This compound is suited for preparing polyurethanes or polyureas with pendant tertiary amine groups, which can be leveraged for pH-responsive behavior, cationic polymer design, or post-polymerization quaternization in gene delivery and antimicrobial coating applications.

Fragment-Based Drug Discovery: Compact, Dual-Functional Probe with Low Molecular Weight

At 114.15 g/mol, (2-Isocyanatoethyl)dimethylamine is a fragment-sized molecule [1] that introduces two chemically distinct points for elaboration. Its lower MW and sulfur-free composition compared to the isothiocyanate analog improve atom economy in fragment growing or linking strategies, making it a preferred procurement choice for fragment screening libraries and structure-based drug design campaigns.

Automated Parallel Synthesis: Liquid Handling Compatibility for Library Production

The liquid physical state of (2-Isocyanatoethyl)dimethylamine at ambient temperature [1] facilitates precise automated liquid dispensing, unlike the isothiocyanate analog which solidifies below 39–41 °C . This practical advantage is decisive for medicinal chemistry CROs and pharma discovery groups running high-throughput parallel synthesis where gravimetric or volumetric accuracy directly impacts library quality and reproducibility.

Application
Selection Property
Validation Focus
Heterocycle synthesis
High isolated yield in aqueous azide cycloaddition
Tetrazole-thiol formation reproducibility and downstream quaternization
Single-component ambiphilic monomer
Intrinsic tertiary amine autocatalysis for urethane/urea bonds
Polymerization kinetics without external catalyst; pH-responsive polymer design
Fragment-based drug discovery
Low-MW fragment with two orthogonal diversification points
Atom economy in fragment growing; sulfur-free compatibility with metal-based screens
Automated parallel synthesis
Ambient-temperature liquid handling compatibility
Dispensing accuracy and library quality in high-throughput workflows
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